molecular formula C10H9ClF2N2S B2633323 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1955540-06-3

5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2633323
CAS No.: 1955540-06-3
M. Wt: 262.7
InChI Key: FGPGREQJLBROET-UHFFFAOYSA-N
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Description

5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a thiazole ring, a difluorophenyl group, and an amine hydrochloride moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the thiazole intermediate.

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluorophenyl group or the thiazole ring, potentially yielding partially or fully reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group and thiazole ring may facilitate binding to enzymes or receptors, modulating their activity. The compound may interfere with biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine: The non-hydrochloride form of the compound.

    5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine: A similar compound with chlorine atoms instead of fluorine.

    5-[(3,5-Difluorophenyl)methyl]-1,3-oxazol-2-amine: A compound with an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of the difluorophenyl group and the thiazole ring in 5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.

Properties

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S.ClH/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9;/h1-2,4-5H,3H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPGREQJLBROET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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